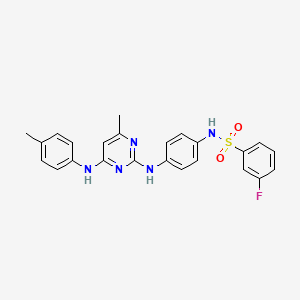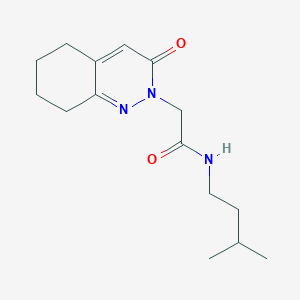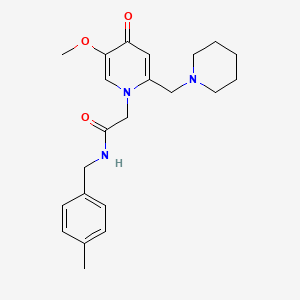![molecular formula C17H25N5 B11236002 1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclohexanamine](/img/structure/B11236002.png)
1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexane ring, and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole Ring to the Cyclohexane Ring: This step involves a nucleophilic substitution reaction where the tetrazole ring is attached to a cyclohexane derivative.
Introduction of the Isopropylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an amine.
Scientific Research Applications
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and modulate the activity of its targets. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE: shares structural similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of 1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE lies in its combination of a tetrazole ring with a cyclohexane ring and an isopropylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H25N5 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)tetrazol-5-yl]-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H25N5/c1-13(2)18-17(11-5-4-6-12-17)16-19-20-21-22(16)15-9-7-14(3)8-10-15/h7-10,13,18H,4-6,11-12H2,1-3H3 |
InChI Key |
HBFUSGNXERJYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11235924.png)
![2'-benzyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11235931.png)
![5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11235932.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B11235935.png)
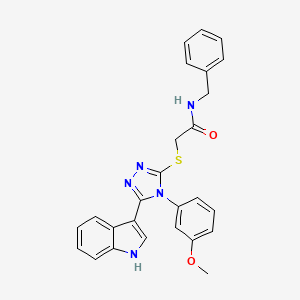
![N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11235947.png)
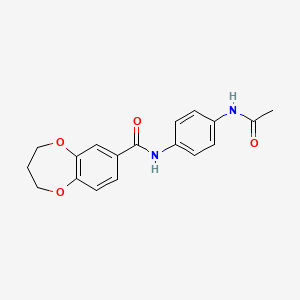
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B11235957.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11235960.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11235963.png)
